molecular formula C18H18ClN5O2S B2514117 N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251676-96-6

N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2514117
CAS No.: 1251676-96-6
M. Wt: 403.89
InChI Key: RKPMMZSCKYXLKX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a novel synthetic small molecule of interest in medicinal chemistry and chemical biology. Its structure incorporates a pyrimidine scaffold linked to a substituted phenyl ring via a thioacetamide bridge. Pyrimidine derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities, which can include antimicrobial, antiviral, and antitumor properties . The specific inclusion of a pyrazole-substituted pyrimidine core is a feature found in compounds investigated for various biological activities, including protein kinase inhibition . The potential research applications for this compound are derived from its molecular architecture. The pyrimidine-thioacetamide structure suggests it may be suitable for screening in projects focused on enzyme inhibition or cellular pathway modulation. For instance, structurally similar pyrimidine-pyridine hybrids have been designed and synthesized as part of efforts to discover novel anti-fibrotic agents, demonstrating the relevance of such cores in investigating conditions like liver fibrosis . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe to explore structure-activity relationships in biological assays. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-11-6-12(2)24(23-11)16-8-18(21-10-20-16)27-9-17(25)22-14-7-13(19)4-5-15(14)26-3/h4-8,10H,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPMMZSCKYXLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H25ClN6O2 with a molecular weight of 440.9 g/mol. The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a pyrazolyl-pyrimidinyl moiety, which are linked through a thioacetamide group.

PropertyValue
Molecular FormulaC22H25ClN6O2
Molecular Weight440.9 g/mol
CAS Number1170068-70-8

The mechanism of action of this compound involves its interaction with specific biological targets. It has been reported to act as an enzyme inhibitor and receptor modulator , which may lead to various therapeutic effects such as anticancer activity and anti-inflammatory responses .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For example, it exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer properties .
  • Mechanistic Insights : The compound's ability to inhibit specific kinases has been linked to its anticancer effects. Inhibition of Aurora-A kinase was noted with an IC50 of 0.16 µM, showcasing its potential as a targeted therapy in oncology .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It has shown promise in modulating pathways involved in inflammation and cancer progression by inhibiting key enzymes that facilitate these processes .

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Pyrazole Derivatives : A study on pyrazole derivatives indicated that compounds similar to this compound demonstrated significant anticancer activity across multiple cell lines (e.g., MCF7, A549). Compounds were noted for their ability to induce apoptosis and inhibit tumor growth effectively .
  • Comparative Analysis : Research comparing various pyrazole-based compounds highlighted that those with similar structural features exhibited enhanced biological activity compared to traditional chemotherapeutics, suggesting a potential shift towards these newer agents in clinical applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine derivatives. For instance, research indicates that similar pyrazole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that derivatives similar to N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide showed IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects, aligning with findings from other pyrazole derivatives known for their ability to modulate inflammatory pathways.

  • Research Findings : Pyrazole-based compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammatory markers in various models.
  • Potential Applications : These effects could be beneficial in treating diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Drug Design and Discovery

The compound serves as a lead structure for the development of novel therapeutic agents. Its unique combination of functional groups allows for modifications that can enhance efficacy and selectivity.

  • Structure–Activity Relationship (SAR) : Modifications to the pyrazole or pyrimidine components can yield derivatives with improved biological activity.
  • Example Studies : Research has shown that altering substituents on the pyrazole ring can significantly impact the compound's potency against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in the evidence. A comparative analysis is outlined below:

Pyrimidine-Thioacetamide Derivatives

  • 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, compound 3): Structural Differences: Replaces the 3,5-dimethylpyrazole with a hydroxypyrimidine and substitutes the 5-chloro-2-methoxyphenyl group with a 5-methylisoxazole.
  • Acetamide, N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl (, compound 4): Key Variations: Features a thiadiazole ring instead of pyrimidine and lacks the pyrazole substituent.

Pyrazole-Pyrimidine Hybrids

  • [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2) (, compound I12): Structural Contrast: Incorporates a diazepane ring and thiophene-pyrimidine core instead of a pyrazole-pyrimidine system. Functional Notes: The diazepane moiety could confer conformational flexibility, while the thiophene group might enhance lipophilicity relative to the dimethylpyrazole .

Physicochemical and Crystallographic Considerations

For example:

  • Hydrogen-Bonding Networks : The acetamide’s NH and carbonyl groups, along with pyrimidine’s nitrogen atoms, likely participate in intermolecular hydrogen bonds, akin to patterns observed in triazolo-pyrimidine derivatives (, compound 1). Such interactions could stabilize crystal lattices or mediate target binding .

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